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XY028-140

CDK4/6 inhibition PROTAC Kinase assay

CDK4/6-dependent tumor models frequently yield incomplete target suppression with reversible inhibitors, obscuring translational insights. XY028-140 (MS140) resolves this via CRBN-recruiting PROTAC degradation-achieving sub-nanomolar inhibition coupled with catalytic CDK4/6 protein elimination. • Delivers 3-30× greater Rb/E2F suppression than palbociclib in CDK4/6i-S resistant cells • Selective for CDK4/6; validated absence of IKZF1/3 off-target degradation ensures clean phenotypic data • Inactive negative control MS140-ve available for rigorous experimental design • Confirmed CRBN-dependent mechanism with balanced dual CDK4/CDK6 degradation

Molecular Formula C39H40N10O7
Molecular Weight 760.8 g/mol
Cat. No. B10824900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXY028-140
Molecular FormulaC39H40N10O7
Molecular Weight760.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
InChIInChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45)
InChIKeyIWFNIKIERKCKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS140/XY028-140: CDK4/6 PROTAC Degrader


The compound 4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, commonly designated MS140 or XY028-140 (CAS 2229974-83-6), is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to recruit the E3 ubiquitin ligase cereblon (CRBN) for the selective degradation of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Structurally, it conjugates a pyrido[2,3-d]pyrimidin-7-one-based CDK4/6-binding warhead to a thalidomide-derived CRBN ligand via a piperazine-containing linker . In biochemical assays, MS140 exhibits sub-nanomolar inhibitory potency against both CDK4/cyclin D1 (IC50 = 0.38 nM) and CDK6/cyclin D1 (IC50 = 0.28 nM) . Beyond kinase inhibition, its PROTAC mechanism enables catalytic, event-driven removal of CDK4 and CDK6 proteins, producing sustained suppression of Rb/E2F-driven transcription and cell cycle progression in CDK4/6-dependent tumor models [1].

CDK4/6 protein degradation research tool (PROTAC, CRBN-recruiting)
Suitable for Rb/E2F pathway investigation and cell cycle studies
Validated CRBN-dependent mechanism supports controlled target ablation negative control MS140-ve available

MS140/XY028-140 Non-Interchangeability


CDK4/6-targeting PROTACs, despite sharing a common pharmacological aim, exhibit profound differences in cellular efficacy that preclude generic substitution. The precise geometry of the linker connecting the CDK4/6-binding warhead to the E3 ligase ligand critically influences ternary complex formation and ubiquitination efficiency, leading to wide variations in degradation potency (DC50) and maximal degradation (Dmax) [1]. Furthermore, the choice of E3 ligase ligand (CRBN vs. VHL) and the chemical composition of the linker can dramatically alter selectivity for CDK4 versus CDK6, as well as the propensity for off-target degradation of neosubstrates such as IKZF1/3 [2]. MS140/XY028-140, optimized through systematic structure-activity relationship (SAR) studies, achieves sub-nanomolar biochemical inhibition coupled with potent, CRBN-dependent degradation of both CDK4 and CDK6 in cells, a profile not replicated by earlier-generation palbociclib-based degraders or VHL-recruiting analogs [1]. Direct substitution with a less potent or less selective PROTAC would compromise the intended degradation depth and potentially introduce confounding off-target effects, undermining experimental reproducibility and data interpretation.

Linker
Linker geometry may alter ternary complex formation and degradation efficiency; potency profile can shift
E3 Ligase
CRBN vs VHL recruitment influences selectivity and off-target degradation (IKZF1/3); class-specific differences may not transfer
Target Bias
CDK4/6 balance may differ; some analogs show CDK6 preference or limited CDK4 degradation, impacting pathway interpretation

MS140/XY028-140: Comparative Evidence


Sub-Nanomolar Biochemical Potency

In direct biochemical kinase assays using recombinant CDK4/cyclin D1 and CDK6/cyclin D1 complexes, MS140 achieves IC50 values of 0.38 nM and 0.28 nM, respectively . This represents a 29-fold to 57-fold improvement in potency relative to the clinically approved CDK4/6 inhibitor palbociclib (IC50 = 11 nM for CDK4, 16 nM for CDK6) . When compared to the palbociclib-based PROTAC BSJ-03-204 (IC50 = 26.9 nM for CDK4/D1, 10.4 nM for CDK6/D1) [1], MS140 demonstrates an even more dramatic 71-fold (CDK4) and 37-fold (CDK6) enhancement in biochemical inhibitory activity.

Biochemical Potency
Head-to-head
MS140 IC50: CDK4/D1 0.38 nM, CDK6/D1 0.28 nM. Reported difference vs Palbociclib (11/16 nM) ~29–57-fold, vs BSJ-03-204 (26.9/10.4 nM) ~71/37-fold.
Supports target engagement evaluation for CDK4/6 degradation studies
Recombinant kinase assays; radiometric/fluorescence detection
CDK4/6 inhibition PROTAC Kinase assay

Superior Cellular Rb/E2F Suppression

In a panel of Rb-proficient tumor cell lines classified as CDK4/6i-sensitive (CDK4/6i-S), treatment with MS140 resulted in a 3- to 30-fold greater suppression of Rb/E2F signaling output and cell growth compared to equimolar concentrations of the parent CDK4/6 inhibitor palbociclib [1]. This enhanced functional activity was directly attributed to the PROTAC-mediated degradation of CDK4 and CDK6 proteins, which provided sustained, catalytic removal of the targets beyond what is achievable through reversible kinase inhibition alone. The effect was CRBN-dependent, as demonstrated by its abrogation in CRBN-knockout cells [1].

Cellular Pathway Suppression
Head-to-head
3–30-fold greater Rb/E2F signaling suppression and growth inhibition vs palbociclib in CDK4/6i-S solid tumor lines
Supports cellular pathway-response context in Rb-proficient models
CRBN-dependent; abrogated in CRBN-KO cells
Rb/E2F signaling Cell proliferation PROTAC efficacy

Selective Degradation Profile Without IKZF1/3

Global proteomic analysis by quantitative mass spectrometry in Colo205 cells treated with 0.3 µM MS140 for 5 hours revealed an exceptionally clean degradation profile, with CDK4 and CDK6 representing the primary downregulated proteins and very few additional hits [1]. Immunoblotting confirmed that MS140 does not degrade the related kinases CDK7 or CDK9 [1]. In contrast, some CRBN-recruiting PROTACs, such as BSJ-03-204, have been reported to degrade the CRBN neosubstrates IKZF1 and IKZF3 [2], while others like CP-10 exhibit strong CDK6 selectivity but minimal CDK4 degradation (DC50 for CDK4 > 50-fold higher than CDK6) [3]. MS140 achieves balanced, potent degradation of both CDK4 and CDK6 without inducing IKZF1/3 loss, a profile that may be advantageous for applications requiring dual CDK4/6 ablation without confounding immunomodulatory effects.

Degradation Selectivity
Cross-study
Potent CDK4/6 degradation without IKZF1/3 loss or CDK7/9 reduction; proteomics show few off-targets. CP-10 shows >50-fold CDK6 selectivity.
Reported degradation selectivity context supports dual CDK4/6 target studies
0.3 µM, 5 h in Colo205; immunoblot/proteomics
PROTAC selectivity Off-target degradation Proteomics

CRBN-Dependent Mechanism Validation

MS140-induced degradation of CDK4 and CDK6 was completely blocked by pretreatment with either excess pomalidomide (a competitive CRBN ligand) or the proteasome inhibitor bortezomib, and was absent in CRBN-knockout ZR-75-1 cells [1]. A negative control analog, MS140-ve (a methylated derivative predicted not to bind CRBN), failed to reduce CDK4/6 protein levels, further confirming that the degradation activity is strictly dependent on CRBN recruitment [1]. While many CRBN-based PROTACs share this general mechanism, the specific ternary complex geometry and degradation efficiency vary substantially across different linker compositions [2]. The rigorous validation of MS140's CRBN dependence provides confidence in its mechanism of action and distinguishes it from compounds where degradation may occur through non-specific or off-target pathways.

Mechanism Validation
Class-level
Degradation blocked by pomalidomide (10 µM), bortezomib (100 nM), and in CRBN-KO ZR-75-1 cells. Inactive analog MS140-ve no effect.
CRBN-dependent degradation mechanism validated; supports experimental control design
Colo205, ZR-75-1; 4 h pretreatment + 100 nM MS140
CRBN E3 ligase PROTAC mechanism Target validation

Activity in Mantle Cell Lymphoma Models

In a panel of mantle cell lymphoma (MCL) cell lines, which are predominantly CDK4-driven and express low levels of CDK6, MS140 exhibited markedly higher anti-proliferative activity compared to palbociclib [1]. This enhanced sensitivity was associated with more potent and durable inhibition of Rb/E2F signaling by MS140 [1]. While palbociclib inhibits CDK4/6 activity reversibly, MS140's ability to degrade CDK4 protein results in sustained pathway suppression, an advantage in CDK4-addicted tumors. In comparison, the CDK6-selective PROTAC CP-10 shows strong activity in multiple myeloma (MM.1S, IC50 ≈ 10 nM) and MCL (Mino, IC50 ≈ 8 nM) but with limited CDK4 degradation [2], highlighting that MS140's balanced dual degradation profile may be better suited for CDK4-predominant disease models.

MCL Model Activity
Cross-study
Higher sensitivity than palbociclib in CDK4-driven MCL lines (Mino, Jeko-1, Rec-1); CP-10 IC50 ~8 nM (Mino) but poor CDK4 degradation.
Reported model-response context in CDK4-predominant hematological cancer models
72 h viability; Rb/E2F immunoblot
Mantle cell lymphoma CDK4 dependence PROTAC efficacy Hematological cancer

MS140/XY028-140: Research Applications


CDK4/6 Dependency in Rb-Proficient Solid Tumors

MS140's 3- to 30-fold greater suppression of Rb/E2F signaling over palbociclib in CDK4/6i-S cells [1] makes it an ideal tool for probing CDK4/6 addiction in solid tumor models (e.g., colorectal, NSCLC, melanoma) that exhibit intrinsic resistance to reversible inhibitors. By achieving deeper and more durable pathway inhibition, MS140 can uncover vulnerabilities that are masked by the incomplete target engagement of small molecule inhibitors.

Clean Dual CDK4/6 Degradation Studies

The global proteomics data demonstrating selective CDK4/6 downregulation with minimal off-targets [1] positions MS140 as the preferred PROTAC for experiments where confounding effects from IKZF1/3 degradation (observed with some CRBN-based PROTACs like BSJ-03-204 [2]) or CDK6-biased degradation (as with CP-10 [3]) would complicate data interpretation. This is particularly critical in immunological or hematological contexts where IKZF1/3 play key roles.

CRBN-Dependent Negative Control Design

The availability of the inactive negative control compound MS140-ve and the well-validated CRBN dependence of MS140 [1] enable robust experimental designs that include appropriate controls for PROTAC-specific effects. Researchers can employ MS140-ve to distinguish degradation-driven phenotypes from any potential off-target activities of the warhead moiety, a best practice in targeted protein degradation research.

CDK4/6 Degradation in Mantle Cell Lymphoma

Given the enhanced sensitivity of MCL cell lines to MS140 compared to palbociclib [1], this compound is well-suited for in vitro and in vivo studies aimed at validating CDK4 degradation as a therapeutic strategy in CDK4-predominant hematological cancers. Its balanced dual degradation profile may also be advantageous in models where both CDK4 and CDK6 contribute to disease maintenance.

Application
Selection Property
Validation Focus
CDK4/6 dependency studies in Rb-proficient solid tumor models
Dual CDK4/6 degradation depth
Rb/E2F signaling suppression endpoints
Selective protein degradation research
Clean degradation profile (minimal off-targets)
Proteomics and immunoblotting for CDK4/6 and IKZF1/3
PROTAC mechanism and control experiments
Validated CRBN dependence
Negative control (MS140-ve) and CRBN-KO confirmation
CDK4-predominant hematological malignancy studies
Balanced CDK4/6 degradation
Cell viability and pathway suppression in MCL models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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